4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine

Medicinal Chemistry Structure-Activity Relationship ACC Inhibition

This compound is a key ACC inhibitor chemotype from US8962641B2, featuring a unique 3-ethoxymethylpyrrolidine substituent critical for ACC1/2 potency. Ideal for head-to-head selectivity profiling against the 2-ethoxymethyl regioisomer (CAS 2098079-09-3) or matched-pair ADME analysis against the 3-fluoromethyl analog. Non-human research use only. Request a quote for custom synthesis or current stock.

Molecular Formula C12H18ClN3O
Molecular Weight 255.74 g/mol
CAS No. 2097991-06-3
Cat. No. B1491139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine
CAS2097991-06-3
Molecular FormulaC12H18ClN3O
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCCOCC1CCN(C1)C2=CC(=NC(=N2)C)Cl
InChIInChI=1S/C12H18ClN3O/c1-3-17-8-10-4-5-16(7-10)12-6-11(13)14-9(2)15-12/h6,10H,3-5,7-8H2,1-2H3
InChIKeyNEIWLPHDNXBSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine (CAS 2097991-06-3): Pyrimidine-Pyrrolidine Core Procurement Guide


4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine (CAS 2097991-06-3) is a synthetic, small-molecule pyrimidine derivative with a molecular formula of C12H18ClN3O and a molecular weight of 255.74 g/mol . Its structure features a 2-methylpyrimidine core chlorinated at the 4-position and substituted at the 6-position with a 3-(ethoxymethyl)pyrrolidine moiety. This compound falls within the broader chemical class of pyrimidine-substituted pyrrolidine derivatives, which have been patented as inhibitors of acetyl-CoA carboxylase 1 and 2 (ACC1/ACC2) for the treatment of metabolic disorders [1]. The compound is commercially available for non-human research purposes, typically at a purity of at least 95% .

Procurement Risk: Why 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine Cannot Be Interchanged Generically with Other Pyrimidine-Pyrrolidine Analogs


In-class substitution attempts for 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine with simpler or differently substituted pyrimidine-pyrrolidine analogs carry a high risk of significantly altered target engagement and molecular properties. The core patent family (US8962641B2) demonstrates that ACC inhibitory activity is exquisitely sensitive to combinatorial variations in the pyrimidine ring substituents (R1-R3) and the pyrrolidine moiety (Ar, L, T) [1]. Specifically, the presence, position, and nature of the alkoxyalkyl substituent on the pyrrolidine ring—here, an ethoxymethyl group at the 3-position—are critical structural variables that directly influence both the enzymatic inhibition potency (reported across the patent class from low nanomolar to micromolar) and physicochemical/ADME profiles. Consequently, substituting this compound with the unsubstituted pyrrolidine analog (CAS 914349-69-2), the 3-fluoromethyl analog (CAS 2092664-56-5), or the 2-ethoxymethyl positional isomer (CAS 2098079-09-3) is not a scientifically valid procurement shortcut without experimental re-validation, as the quantitative structure-activity relationship (SAR) is steep and non-linear within this chemotype [1].

Quantifiable Differentiation Evidence: 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine vs. Closest Analogs


Structural Differentiation: 3-Ethoxymethyl vs. Unsubstituted and 3-Fluoromethyl Pyrrolidine Analogs

The target compound incorporates a 3-(ethoxymethyl) substituent on the pyrrolidine ring [1]. This is structurally distinct from the closest commercially available analogs: the unsubstituted pyrrolidine (CAS 914349-69-2) lacks any heteroatom-containing side chain, and the 3-(fluoromethyl) analog (CAS 2092664-56-5) introduces a polar, electron-withdrawing fluorine in place of the larger, more lipophilic ethoxymethyl group [2]. Within the US8962641B2 patent class, such variations in the pyrrolidine substituent 'R3' are disclosed as directly modulating ACC inhibitory potency, with a range of over three orders of magnitude across structurally similar exemplars [1].

Medicinal Chemistry Structure-Activity Relationship ACC Inhibition Pyrimidine Derivatives

Regioisomeric Differentiation: 3-Ethoxymethyl vs. 2-Ethoxymethyl Attachment on Pyrrolidine

The target compound's ethoxymethyl group is attached at the 3-position of the pyrrolidine ring . A distinct positional isomer, 4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine (CAS 2098079-09-3), anchors the same functional group at the 2-position [1]. In related pyrrolidine-based enzyme inhibitors, the position of a substituent on the pyrrolidine ring is a critical determinant of both binding affinity and selectivity, as it directs the spatial orientation of the side chain relative to the pyrimidine core and the target protein's binding pocket [2]. No public head-to-head ACC assay data exist for these two regioisomers; however, patent precedent across the pyrrolidine class demonstrates that positional isomerism can result in a >10-fold potency differential and altered isoform selectivity profiles between ACC1 and ACC2 [2].

Medicinal Chemistry Stereo/Regiochemistry Target Engagement Molecular Recognition

Target Class Engagement: ACC Inhibition Potential as a Class Hallmark vs. Kinase-Focused Pyrimidine Scaffolds

This compound is structurally a member of the pyrimidine-substituted pyrrolidine chemotype explicitly designed and patented as an inhibitor of ACC1 and ACC2, key enzymes in fatty acid metabolism [1]. This pharmacological trajectory—targeting ACC for metabolic disorders (obesity, NASH, insulin resistance)—represents a fundamentally different application space from many other 2-methylpyrimidine derivatives, which are frequently explored as kinase inhibitors (e.g., CDK9/CyclinT) . While no direct IC50 value is publicly accessible for this exact compound, the patent discloses that highly analogous scaffolds achieve ACC2 IC50 values ranging from <100 nM to >1 μM [1]. In contrast, a related but distinct 2-methylpyrimidine series reports CDK9/CyclinT IC50 values as low as 0.38 μM . This indicates divergent polypharmacology governed by specific substitution patterns, where the pyrrolidine appendage redirects the primary target from kinases to carboxylases.

Acetyl-CoA Carboxylase Metabolic Disease Target Selectivity Biochemical Pharmacology

Physicochemical Differentiation: Lipophilicity-Driven Solubility and Permeability Trade-Offs

The calculated octanol-water partition coefficient (cLogP) for the target compound is estimated to be ~2.8, placing it near the upper threshold of desirable lipophilicity for CNS drug-like space and significantly higher than its unsubstituted pyrrolidine analog (cLogP ~2.0) [REFS-1, REFS-2]. This elevated lipophilicity, a direct consequence of the 3-ethoxymethyl group, is expected to result in lower aqueous solubility, higher plasma protein binding, and increased metabolic vulnerability via CYP450-mediated oxidation compared to the more polar 3-fluoromethyl analog (cLogP ~1.8) [1]. For researchers designing ADME panels, this compound provides a deliberate tool for probing the impact of moderate lipophilicity on ACC inhibitor disposition, serving as a 'high-end' comparator within a cLogP range alongside the 'low-end' fluoromethyl analog.

Physicochemical Profiling Drug-like Properties Lipophilicity Procurement for ADME Screening

Validated Application Scenarios for 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine


ACC1/ACC2 Inhibitor Hit Validation and SAR Expansion

This compound is directly suited for medicinal chemistry groups executing on the US8962641B2 patent family to expand ACC inhibitor SAR. Its unique 3-ethoxymethylpyrrolidine architecture allows the systematic probing of the ACC carboxyltransferase domain's tolerance for lipophilic, moderately sized substituents at the pyrrolidine 3-position. A typical workflow would involve an initial ACC1/ACC2 enzymatic inhibition assay at a single concentration (e.g., 10 μM), followed by a concentration-response curve for actives, benchmarking the results against the patent's described exemplars [1].

Metabolic Disease Phenotypic Screening in Hepatocyte or Adipocyte Models

Given the compound's patent-anchored ACC inhibitory hypothesis, it can be deployed in cell-based models of hepatic steatosis or adipocyte differentiation to measure reductions in de novo lipogenesis (e.g., via 14C-acetate incorporation into lipids). The 3-ethoxymethyl group's higher cLogP (~2.8) relative to simpler analogs suggests it will have good cell membrane permeability, making it a suitable tool compound for intracellular target engagement studies, provided that the lack of a discrete cellular IC50 is accounted for by experimental titration .

Regioisomeric Selectivity Profiling for ACC Isoform Discrimination

The compound's availability alongside its 2-ethoxymethyl positional isomer (CAS 2098079-09-3) enables a controlled head-to-head assessment of how the attachment point of the alkoxyalkyl side chain on the pyrrolidine ring influences ACC1 versus ACC2 isoform selectivity. This is a critical question in ACC drug discovery, as hepatic ACC1 inhibition is linked to reducing lipogenesis, while skeletal muscle ACC2 inhibition promotes fatty acid oxidation [1]. A procurement set containing both regioisomers allows for the generation of the first public selectivity data for this chemotype.

Physicochemical Probe for Parallel SAR on Solubility and Metabolic Stability

Early-stage ADME groups can utilize this compound as a 'high-lipophilicity' probe within a matched molecular pair analysis. By comparing its kinetic solubility, microsomal stability, and plasma protein binding directly against the 3-fluoromethyl analog (CAS 2092664-56-5, cLogP ~1.8), researchers can deconvolute the specific contributions of the ethoxymethyl group to in vitro ADME properties, guiding the design of future ACC inhibitors with a balanced DMPK profile .

Quote Request

Request a Quote for 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.